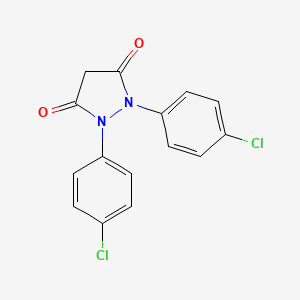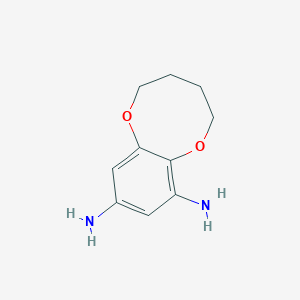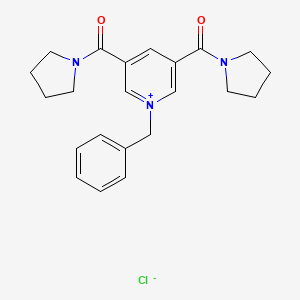
1-Benzyl-3,5-di(pyrrolidine-1-carbonyl)pyridin-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-3,5-di(pyrrolidine-1-carbonyl)pyridin-1-ium chloride is a complex organic compound that features a pyridine ring substituted with benzyl and pyrrolidine carbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3,5-di(pyrrolidine-1-carbonyl)pyridin-1-ium chloride typically involves the following steps:
Formation of Pyrrolidine Carbonyl Chloride: Pyrrolidine is reacted with thionyl chloride to form pyrrolidine carbonyl chloride.
Nucleophilic Substitution: The pyrrolidine carbonyl chloride is then reacted with 1-benzylpyridine under controlled conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3,5-di(pyrrolidine-1-carbonyl)pyridin-1-ium chloride undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like N-bromosuccinimide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: N-bromosuccinimide in the presence of light or heat.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-Benzyl-3,5-di(pyrrolidine-1-carbonyl)pyridin-1-ium chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Benzyl-3,5-di(pyrrolidine-1-carbonyl)pyridin-1-ium chloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: The exact pathways can vary depending on the specific application, but may include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
1-Benzyl-3-pyrrolidinol: A related compound with similar structural features but different functional groups.
Pyrrolidine-2,5-dione: Another pyrrolidine derivative with distinct chemical properties.
Benzo[4,5]imidazo[1,2-a]pyridine: A heterocyclic compound with comparable biological activity.
Uniqueness: 1-Benzyl-3,5-di(pyrrolidine-1-carbonyl)pyridin-1-ium chloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
138965-40-9 |
|---|---|
Molecular Formula |
C22H26ClN3O2 |
Molecular Weight |
399.9 g/mol |
IUPAC Name |
[1-benzyl-5-(pyrrolidine-1-carbonyl)pyridin-1-ium-3-yl]-pyrrolidin-1-ylmethanone;chloride |
InChI |
InChI=1S/C22H26N3O2.ClH/c26-21(24-10-4-5-11-24)19-14-20(22(27)25-12-6-7-13-25)17-23(16-19)15-18-8-2-1-3-9-18;/h1-3,8-9,14,16-17H,4-7,10-13,15H2;1H/q+1;/p-1 |
InChI Key |
VBILPMPLMYVNJT-UHFFFAOYSA-M |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=C[N+](=C2)CC3=CC=CC=C3)C(=O)N4CCCC4.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Trimethyl[1-(2-methylcyclopent-1-en-1-yl)ethyl]silane](/img/structure/B14270594.png)
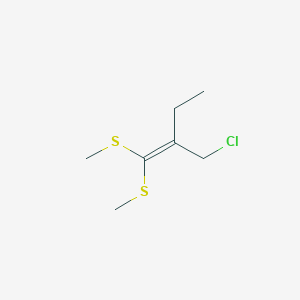
silane](/img/structure/B14270599.png)
![N-Methyl-6-[5-(2-methylphenyl)-2-propyl-1,3-thiazol-4-yl]pyridin-2-amine](/img/structure/B14270615.png)
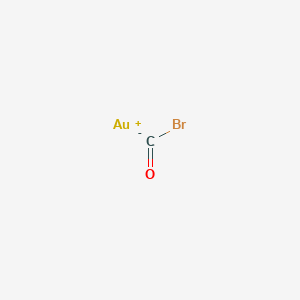
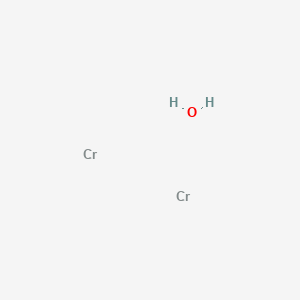
![3,8-Dihydroxy-9-(hydroxymethyl)-1,4,6-trimethyl-11-oxo-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid](/img/structure/B14270656.png)

![7-[(4-Chlorophenyl)methylidene]-4,4-dimethyl-1-oxaspiro[2.4]heptane](/img/structure/B14270665.png)
![1,1'-[(2-Fluoro-1,4-phenylene)di(ethyne-2,1-diyl)]bis(4-pentylbenzene)](/img/structure/B14270672.png)
